3-Sulfopropyl methacrylate potassium salt

Catalog No.
S742835
CAS No.
31098-21-2
M.F
C7H11KO5S
M. Wt
246.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Sulfopropyl methacrylate potassium salt

CAS Number

31098-21-2

Product Name

3-Sulfopropyl methacrylate potassium salt

IUPAC Name

potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate

Molecular Formula

C7H11KO5S

Molecular Weight

246.32 g/mol

InChI

InChI=1S/C7H12O5S.K/c1-6(2)7(8)12-4-3-5-13(9,10)11;/h1,3-5H2,2H3,(H,9,10,11);/q;+1/p-1

InChI Key

PNOXUQIZPBURMT-UHFFFAOYSA-M

SMILES

CC(=C)C(=O)OCCCS(=O)(=O)[O-].[K+]

Canonical SMILES

CC(=C)C(=O)OCCCS(=O)(=O)[O-].[K+]

Synthesis of hydrogels and superabsorbents:

SPMA is a valuable monomer for the synthesis of hydrogels and superabsorbents due to its unique properties. The presence of the sulfonate group (SO3⁻) makes SPMA water-soluble and introduces negative charges along the polymer backbone. These features contribute to the hydrogel's ability to absorb and retain large amounts of water, making them useful in various applications like diapers, wound dressings, and drug delivery systems.

Development of ion exchange resins:

SPMA's negatively charged sulfonate groups also make it suitable for developing ion exchange resins. These resins can selectively bind and exchange ions from solutions, finding applications in water purification, wastewater treatment, and separation processes in various industries.

Functionalization of biomaterials:

SPMA can be used to modify the surface properties of biomaterials, such as polymers, nanoparticles, and surfaces for biosensors. The introduction of sulfonate groups can improve the biocompatibility, hydrophilicity, and antifouling properties of these materials, making them more suitable for biological applications.

Other research applications:

SPMA is also being explored in other scientific research areas, including:

  • Drug delivery: SPMA-based hydrogels can be used for controlled and sustained drug release.
  • Gene delivery: SPMA can be used as a carrier for gene delivery due to its ability to complex with DNA.
  • Antimicrobial coatings: SPMA can be incorporated into coatings with antimicrobial properties.

3-Sulfopropyl methacrylate potassium salt (SPMA) is a water-soluble monomer commonly used in scientific research for the synthesis of various functional materials []. It is an ionic compound formed by the reaction of methacrylic acid with 3-sulfopropyl chloride and subsequent neutralization with potassium hydroxide []. SPMA plays a significant role in the development of waterborne polymers due to its unique properties [].


Molecular Structure Analysis

The key feature of SPMA's structure is the combination of a methacrylate group (CH2=C(CH3)CO2-) for polymerization and a negatively charged sulfonate group (SO3⁻) attached to a three-carbon spacer (CH2)3 []. This structure offers several notable aspects:

  • Hydrophilicity: The sulfonate group makes SPMA highly water-soluble, allowing for the creation of waterborne polymers [].
  • Anionic character: The negative charge of the sulfonate group contributes to electrostatic repulsion between individual polymer chains, improving their stability in aqueous solutions.
  • Reactive methacrylate group: The methacrylate group readily undergoes polymerization reactions, enabling the formation of various polymers with tailored properties [].

Chemical Reactions Analysis

Synthesis:

The synthesis of SPMA typically involves two steps []:

  • Esterification: Methacrylic acid reacts with 3-sulfopropyl chloride to form methacrylic acid 3-sulfopropyl ester.

CH2=C(CH3)COOH + ClCH2CH2CH2SO3H -> CH2=C(CH3)COOCH2CH2CH2SO3H + HCl (Eq. 1)

  • Neutralization: The ester is then neutralized with potassium hydroxide to obtain SPMA.

CH2=C(CH3)COOCH2CH2CH2SO3H + KOH -> CH2=C(CH3)COOCH2CH2CH2SO3K + H2O (Eq. 2)

Polymerization:

SPMA readily participates in polymerization reactions due to the presence of the methacrylate group. Common polymerization methods include:

  • Free radical polymerization: Initiated by free radicals, this method allows for the formation of linear or branched polymers.
  • Emulsion polymerization: SPMA can be used to create waterborne latexes through emulsion polymerization [].

Decomposition:

Thermal decomposition of SPMA at high temperatures can lead to the formation of various degradation products, including sulfur oxides, methacrylic acid, and potassium sulfate.

Physical and Chemical Properties

  • Appearance: White to off-white powder [].
  • Melting point: Not available, decomposes before melting [].
  • Boiling point: Not available, decomposes before boiling [].
  • Solubility: Highly soluble in water [].
  • Stability: Stable under normal storage conditions [].

UNII

1H3W483Z72

GHS Hazard Statements

Aggregated GHS information provided by 166 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 71 of 166 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 95 of 166 companies with hazard statement code(s):;
H315 (98.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31098-21-2

Wikipedia

Potasium 3-sulphopropyl methacrylate

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 3-sulfopropyl ester, potassium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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